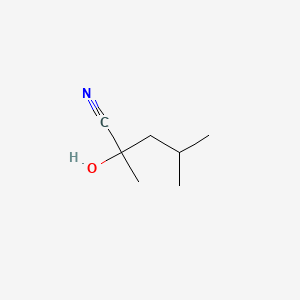

2-Hydroxy-2,4-dimethylpentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4131-68-4 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-hydroxy-2,4-dimethylpentanenitrile |

InChI |

InChI=1S/C7H13NO/c1-6(2)4-7(3,9)5-8/h6,9H,4H2,1-3H3 |

InChI Key |

DWZKXPAWEWMLEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,4-dimethylpentanenitrile, a member of the α-hydroxynitrile (cyanohydrin) class of compounds, is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a hydroxyl and a nitrile group attached to the same tertiary carbon, provides a unique platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its potential applications in pharmaceutical and fine chemical manufacturing.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO | [2] |

| Molecular Weight | 127.18 g/mol | [2] |

| CAS Number | 4131-68-4 | [2] |

| Density | 0.939 g/cm³ | [3] |

| Boiling Point | Not available | |

| Flash Point | 89.3 °C | [3] |

| Exact Mass | 127.10000 | [3] |

| Monoisotopic Mass | 127.09972 Da | [4] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The hydroxyl proton (-OH) would likely appear as a broad singlet. The protons of the methyl and methylene groups will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in their distinct chemical environments. The carbon atom of the nitrile group (-C≡N) typically appears in the downfield region of the spectrum. The carbon atom bonded to both the hydroxyl and nitrile groups would also have a characteristic chemical shift.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, medium-intensity band around 2250-2200 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for cyanohydrins include the loss of the cyanide radical (·CN) or hydrogen cyanide (HCN).[7][8] Predicted mass spectrometry data suggests a monoisotopic mass of 127.09972 Da.[4]

Synthesis of this compound

The primary route for the synthesis of this compound is the cyanohydrin reaction . This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of a ketone, in this case, 4-methyl-2-pentanone.[9]

Reaction Mechanism

The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the cyanide anion (CN⁻). The cyanide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This results in the formation of a tetrahedral intermediate, which is subsequently protonated by a proton source (such as undissociated HCN or water) to yield the final α-hydroxynitrile product.

Caption: Synthesis of this compound via cyanohydrin reaction.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the synthesis of an α-hydroxynitrile, which can be adapted for this compound. Note: This reaction involves highly toxic cyanide compounds and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions in place.

-

Reaction Setup: A solution of 4-methyl-2-pentanone is prepared in a suitable solvent (e.g., ethanol or a biphasic system) in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

-

Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the ketone solution with vigorous stirring.

-

Acidification: A solution of a weak acid (e.g., acetic acid) or a bisulfite solution is then slowly added to the reaction mixture to generate hydrogen cyanide in situ. The temperature should be carefully controlled during this step.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[9]

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.[10][11] The hydroxyl and nitrile groups can be selectively or simultaneously transformed into a variety of other functional groups.

Hydrolysis to α-Hydroxy Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[12] Acid-catalyzed hydrolysis of this compound would produce 2-hydroxy-2,4-dimethylpentanoic acid.[13] This transformation is a key step in the synthesis of α-hydroxy acids, which are important building blocks in the pharmaceutical and cosmetic industries.[14]

Caption: Hydrolysis of this compound.

Reduction to Amino Alcohols

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15] This reaction converts this compound into a vicinal amino alcohol, a structural motif present in many biologically active compounds and pharmaceutical drugs.[16][17][18][19]

Caption: Reduction of this compound.

Safety and Toxicology

Aliphatic nitriles, as a class of compounds, can exhibit toxicity, which is often attributed to the in vivo metabolic release of cyanide.[18] The toxicity can vary depending on the structure of the nitrile. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area. Specific toxicological data for this compound is not extensively documented, but given its structure, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its ability to be transformed into α-hydroxy acids and vicinal amino alcohols makes it a key building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage its synthetic utility.

References

- Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ResearchGate. (n.d.). Synthesis and elaboration of cyanohydrins.

- Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- University of Calgary. (n.d.). Interpretation of mass spectra.

- Chemguide. (n.d.). hydrolysis of nitriles.

- PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).

- PubChem. (n.d.). This compound.

- Chemical Synthesis Database. (2025, May 20). 3-hydroxy-4,4-dimethylpentanenitrile.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 13 C NMR chemical shifts of 2-4 reported by Faure et al. 8 and Miyazawa....

- LookChem. (n.d.). Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid.

- Bentham Science. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.

- PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanoic acid.

- PubChem. (n.d.). 2-Hydroxy-2,3-dimethylpentanenitrile.

- PubChem. (n.d.). 2-Hydroxy-4-methylpentanenitrile.

- ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols a.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.

- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for....

- Chemsrc. (2025, August 28). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.

- ResearchGate. (n.d.). Reactivity scales for electrophiles and nucleophiles relevant for....

- Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.

- NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-.

- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- RSC Publishing. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.

- Organic Syntheses. (n.d.). 2.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr.

- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane.

- LookChem. (n.d.). Cas 4131-68-4,2-hydroxy-2,4-dimethylvaleronitrile.

- Chemistry LibreTexts. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles.

Sources

- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H13NO | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc [chemsrc.com]

- 4. PubChemLite - (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002144) [hmdb.ca]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 2-Hydroxy-2,4-dimethylpentanoic acid | C7H14O3 | CID 20196029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benthamopen.com [benthamopen.com]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

2-Hydroxy-2,4-dimethylpentanenitrile: Properties, Synthesis, and Applications

An In-depth Technical Guide:

Executive Summary: This technical guide provides a comprehensive overview of 2-hydroxy-2,4-dimethylpentanenitrile, a versatile α-hydroxynitrile intermediate. The document details its chemical identity, physicochemical properties, and primary synthetic routes, including a detailed experimental protocol for its formation via a classic cyanohydrin reaction. Furthermore, it explores the key chemical transformations enabled by its bifunctional nature and discusses its relevance as a building block in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. Safety and handling protocols are also addressed, reflecting the compound's toxicological profile. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information on this valuable chemical entity.

Introduction to this compound

This compound, also known as methyl isobutyl ketone cyanohydrin, is an organic compound characterized by the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom.[1] This structural motif, known as an α-hydroxynitrile or cyanohydrin, makes it a valuable and highly reactive intermediate in organic synthesis. The bifunctionality of the molecule allows for a diverse range of chemical transformations, providing synthetic pathways to α-hydroxy acids, α-amino acids, and other important molecular scaffolds.[2]

In the context of medicinal chemistry and drug development, the nitrile group is a significant pharmacophore found in over 30 prescribed pharmaceuticals.[3] It is a metabolically robust functional group that can act as a bioisostere for a carbonyl group, often serving as a key hydrogen bond acceptor in enzyme active sites.[3] The strategic use of nitrile-containing building blocks like this compound is therefore of considerable interest to professionals in the field.

Chemical Identity and Properties

Nomenclature and Identifiers

-

IUPAC Name : this compound[1]

-

Synonyms : 2-Hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrin, Pentanenitrile, 2-hydroxy-2,4-dimethyl-[1][4][5]

-

Canonical SMILES : CC(C)CC(C)(C#N)O[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| Molecular Weight | 127.18 g/mol | [1][6] |

| Appearance | Colorless Liquid (Predicted) | [2] |

| Density | 0.90 - 0.94 g/cm³ | [4][6][7] |

| Boiling Point | 224 °C @ 760 mmHg 109 °C @ 24 Torr | [4][6] [5][7] |

| Flash Point | 89.3 °C | [4][6] |

| LogP | 1.31 | [6] |

| Topological Polar Surface Area | 44 Ų | [1] |

Synthesis and Mechanism

The primary and most direct method for synthesizing this compound is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone.[8] In this case, the starting ketone is 4-methyl-2-pentanone, commonly known as methyl isobutyl ketone (MIBK).

Synthetic Pathway: Cyanohydrin Formation

The reaction is typically initiated by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which provides the nucleophilic cyanide anion (CN⁻). The anion attacks the electrophilic carbonyl carbon of MIBK, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a proton source, which is often water or generated in situ from the reaction of the cyanide salt with a mineral acid, to yield the final α-hydroxynitrile product.[9][10]

The overall reaction is reversible; however, for aliphatic ketones like MIBK, the equilibrium strongly favors the formation of the cyanohydrin product.[8]

Caption: Key chemical transformations of this compound.

These transformations make the title compound a strategic starting material for synthesizing complex targets, including non-proteinogenic amino acids and chiral ligands, which are of high interest to drug development professionals.

Safety and Handling

This compound is a cyanohydrin and must be handled with extreme caution due to its toxicity. The principal hazard arises from its potential to decompose, especially in the presence of base or heat, to release highly toxic hydrogen cyanide (HCN) gas. [11]

-

General Handling : All manipulations should be conducted in a well-ventilated chemical fume hood. [5][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid all contact with skin and eyes and prevent inhalation of vapors. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [5][7]Keep away from incompatible materials, particularly strong bases and acids, as well as sources of heat or ignition. * Spills and Disposal : In case of a spill, evacuate the area. Absorb the spill with an inert material and collect it for disposal. Do not allow the material to enter drains. Waste must be treated as hazardous and disposed of according to local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chemical intermediate with a rich and versatile chemistry. Its efficient synthesis via the cyanohydrin reaction from readily available starting materials makes it an accessible building block. The presence of both hydroxyl and nitrile functionalities provides a platform for diverse chemical transformations, solidifying its role as a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty chemical sectors. Adherence to strict safety protocols is mandatory when handling this compound due to its inherent toxicity.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (2022). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.

- J-Stage. (n.d.). III was also prepared from isobutyraldehyde by another procedure.

- PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanenitrile. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Preparation of acetone cyanohydrin.

- PubChem. (n.d.). 4-Amino-2-hydroxy-2,4-dimethylpentanenitrile. National Center for Biotechnology Information.

- PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).

- Organic Syntheses. (n.d.). Acetone cyanohydrin.

- Wikipedia. (n.d.). Acetone cyanohydrin.

- L.S. College, Muzaffarpur. (2020). Cyanohydrin reaction.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

Sources

- 1. This compound | C7H13NO | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-2,4-dimethylvaleronitrile | 4131-68-4 [chemnet.com]

- 5. echemi.com [echemi.com]

- 6. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanenitrile (CAS 4131-68-4)

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

Welcome to a comprehensive exploration of 2-Hydroxy-2,4-dimethylpentanenitrile, a molecule poised at the intersection of synthetic versatility and practical application. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a repository of data, but a cohesive narrative that delves into the "why" behind the "how." As we navigate through its chemical identity, synthesis, reactivity, and safe handling, the overarching goal is to illuminate its potential as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. Our discussion is grounded in established chemical principles and supported by authoritative references, ensuring a blend of theoretical understanding and practical, field-proven insights.

Core Molecular Identity and Physicochemical Landscape

This compound, also known as methyl isobutyl ketone cyanohydrin, is a fascinating bifunctional molecule.[1] It possesses both a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to the same tertiary carbon, a classic feature of a cyanohydrin.[2] This arrangement is the key to its synthetic utility. The presence of a stereocenter at the C2 position means it can exist as (R)- and (S)-enantiomers, a critical consideration in the synthesis of chiral drugs where a specific stereoisomer is often responsible for the desired pharmacological activity.[2][3][4]

Physicochemical Properties

A thorough understanding of a molecule's physical properties is paramount for its effective use in a laboratory or industrial setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 4131-68-4 | [5][6] |

| Molecular Formula | C₇H₁₃NO | [5][6] |

| Molecular Weight | 127.18 g/mol | [5][6] |

| Appearance | Colorless oil or liquid (predicted) | [2] |

| Density | 0.939 g/cm³ | [7] |

| Boiling Point | 224 °C at 760 mmHg | [7] |

| Flash Point | 89.3 °C | [7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrin | [1][5][6] |

| InChIKey | DWZKXPAWEWMLEJ-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)CC(C)(C#N)O | [5] |

Synthesis and Manufacturing: Pathways to a Versatile Intermediate

The primary and most direct route to this compound is the cyanohydrin reaction. This involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-methyl-2-pentanone (also known as methyl isobutyl ketone).[7]

Classical Chemical Synthesis

The traditional approach involves the reaction of 4-methyl-2-pentanone with a source of cyanide, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN), often in the presence of an acid or base catalyst.[2][7]

Mechanism of the Cyanohydrin Reaction: The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the ketone. The choice of catalyst is crucial; a base is often used to generate the cyanide anion from HCN or to deprotonate the intermediate alkoxide.

Caption: Base-catalyzed formation of this compound.

A Representative Laboratory-Scale Protocol (Racemic Synthesis):

-

Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

-

Reagents: 4-Methyl-2-pentanone is dissolved in a suitable solvent (e.g., ethanol). A solution of sodium cyanide (NaCN) in water is prepared separately.

-

Reaction: The ketone solution is cooled to 0-5 °C. The aqueous NaCN solution is then added dropwise while maintaining the low temperature. Following the addition of NaCN, a stoichiometric amount of a weak acid (e.g., acetic acid) is added slowly to generate HCN in situ. The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is carefully neutralized and then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.[2]

Enantioselective Enzymatic Synthesis

For applications in drug development, obtaining enantiomerically pure forms of chiral molecules is often a necessity. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins with high enantioselectivity.[1][8] This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.[9]

The Enzymatic Advantage: The use of HNLs can lead to the production of either the (R)- or (S)-enantiomer of the desired cyanohydrin, depending on the specific enzyme used.[1] The reactions are typically carried out in aqueous or biphasic systems under mild conditions, which can reduce the risk of side reactions and decomposition.[10]

Caption: Acid and base-catalyzed hydrolysis of the nitrile group.

Other Transformations

The hydroxyl and nitrile groups can be further manipulated to access a variety of other functional groups, making this molecule a versatile starting material for the synthesis of:

-

α-Hydroxy ketones: Through reaction of the nitrile with Grignard reagents followed by hydrolysis.

-

β-Amino alcohols: Via reduction of the nitrile group.

These transformations underscore the role of this compound as a key intermediate in the construction of more complex molecules. [2][11]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Analysis (Theoretical)

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. [2] * A strong, sharp absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. [2] * C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The proton signals are expected to be in the upfield region, characteristic of aliphatic compounds.

-

A singlet for the methyl group at C2.

-

A doublet for the two methyl groups of the isobutyl moiety.

-

A multiplet for the methine proton of the isobutyl group.

-

A signal for the methylene group adjacent to the isobutyl group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A signal for the quaternary carbon bearing the hydroxyl and nitrile groups.

-

A signal for the nitrile carbon.

-

Signals corresponding to the methyl, methylene, and methine carbons of the alkyl chain.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 127.

-

Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, such as HCN, H₂O, and alkyl fragments.

-

Chromatographic Methods

-

Gas Chromatography (GC): Can be used for purity assessment, but care must be taken as cyanohydrins can be thermally labile and may decompose in the hot injector port.

-

High-Performance Liquid Chromatography (HPLC): A more suitable method for purity determination, especially when coupled with a UV or mass spectrometric detector. Chiral HPLC can be employed to determine the enantiomeric excess of enantiomerically enriched samples.

Safety and Handling

As with all chemicals, and particularly those related to cyanide, stringent safety protocols must be followed.

Hazard Identification

While a comprehensive, specific toxicological profile for this compound is not widely published, the primary toxicological concern for α-hydroxynitriles is their potential to decompose and release hydrogen cyanide, especially under basic conditions or upon heating. [12]The toxicity of aliphatic nitriles is often mediated by the metabolic release of cyanide, which can interfere with cellular respiration. [12][13]

-

Handling: Always handle in a well-ventilated chemical fume hood. [6]Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. [6]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [6]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion and Future Outlook

This compound emerges as a molecule of significant interest for synthetic chemists. Its straightforward synthesis, coupled with the versatile reactivity of its hydroxyl and nitrile functionalities, establishes it as a valuable building block. The advent of enzymatic synthesis has further enhanced its appeal by providing access to enantiomerically pure forms, a critical requirement in modern drug discovery and development. [1][8][9]As the demand for complex, chiral molecules continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Further research into its applications and the development of even more efficient and selective synthetic methodologies will continue to unlock its full potential.

References

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB00934D.

- Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English.

- Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. ResearchGate.

- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.

- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure.

- This compound. PubChem.

- 2-hydroxy-2,4-dimethylvaleronitrile. Chemsrc.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

- hydrolysis of nitriles. Chemguide.

- [On the toxicity of isobutyronitrile and alpha-hydroxyisobutyronitrile (acetone cyanohydrin). Demonstration on 2 cases of poisoning]. PubMed.

- (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). PubChemLite.

- Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid using the reagents provided. Chegg.com.

- 3-hydroxy-4,4-dimethylpentanenitrile. Chemical Synthesis Database.

- Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. LookChem.

- 2-Hydroxy-2,4-dimethylpentanoic acid. PubChem.

- This compound (CHEBI:197348). EMBL-EBI.

- 2-Hydroxy-2,3-dimethylpentanenitrile. PubChem.

- 2-Hydroxy-3,4-dimethylpentanenitrile. PubChem.

- 2-Hydroxy-4-methylpentanenitrile. PubChem.

- 2,4-Dimethylpentanenitrile. PubChem.

- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. NCBI Bookshelf.

- 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook.

- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI.

- Toxicology of methacrylonitrile. PubMed.

- ¹H NMR spectrum of 2,4-dimethylpentane. docbrown.info.

- Infrared spectrum of 2,4-dimethylpentane. docbrown.info.

- ¹H-NMR spectrum of the compound, 2ꞌ-hydroxy-4-(N,... ResearchGate.

- 2-Pentanone, 4-hydroxy-. NIST WebBook.

Sources

- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H13NO | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc [chemsrc.com]

- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 11. researchgate.net [researchgate.net]

- 12. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Toxicology of methacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile, a valuable cyanohydrin derivative. Addressed to an audience of researchers, scientists, and professionals in drug development, this document details the chemical principles, experimental protocols, and critical safety considerations for the successful synthesis and characterization of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. This guide is structured to serve as a practical laboratory resource, grounded in established chemical literature and safety protocols.

Introduction and Strategic Importance

This compound, also known as the cyanohydrin of 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK), is a bifunctional molecule featuring both a hydroxyl and a nitrile group. This unique structural arrangement makes it a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary alcohol functionality can undergo various transformations. These properties make it a key building block for the synthesis of more complex molecules, including α-hydroxy acids and β-amino alcohols, which are significant pharmacophores in medicinal chemistry.

The synthesis of α-hydroxynitriles is a fundamental transformation in organic chemistry, typically achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[1][2] This guide will focus on the practical application of this reaction to the synthesis of this compound from 4-methyl-2-pentanone.

Reaction Mechanism and Rationale

The formation of this compound proceeds via the classical cyanohydrin reaction mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This step is typically the rate-determining step. The resulting tetrahedral intermediate is a resonance-stabilized alkoxide. In the subsequent step, the alkoxide is protonated by a proton source, which is often hydrocyanic acid (HCN) generated in situ or water, to yield the final this compound product. The reaction is reversible, and the equilibrium can be influenced by the reaction conditions.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Notes |

| 4-Methyl-2-pentanone | Reagent Grade, ≥99% | Starting material. |

| Sodium Cyanide (NaCN) | Reagent Grade, ≥97% | EXTREMELY TOXIC . Handle with extreme caution. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Used to generate HCN in situ. |

| Diethyl Ether | Anhydrous | Extraction solvent. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent. |

| 500 mL three-necked round-bottom flask | - | Reaction vessel. |

| Mechanical stirrer | - | For efficient mixing. |

| Dropping funnel | 100 mL | For controlled addition of acid. |

| Thermometer | - | To monitor reaction temperature. |

| Ice bath | - | For temperature control. |

| Separatory funnel | 500 mL | For extraction. |

| Rotary evaporator | - | For solvent removal. |

| Vacuum distillation apparatus | - | For purification. |

Step-by-Step Procedure

WARNING: This reaction involves the use of sodium cyanide, which is highly toxic. Hydrogen cyanide gas, which is also extremely poisonous, is generated in situ. This procedure must be carried out in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be readily available.[3]

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a 100 mL dropping funnel, and a thermometer. Place the flask in an ice bath.

-

Reagent Preparation: In the flask, dissolve 24.5 g (0.5 mol) of sodium cyanide in 100 mL of deionized water. Add 50.1 g (0.5 mol) of 4-methyl-2-pentanone to the sodium cyanide solution.

-

Reaction Initiation: Begin vigorous stirring of the two-phase mixture. Prepare a solution of 27.8 mL (0.5 mol) of concentrated sulfuric acid in 50 mL of water by slowly adding the acid to the water with cooling.

-

Controlled Addition: Slowly add the diluted sulfuric acid solution from the dropping funnel to the stirred reaction mixture over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture between 10-20°C using the ice bath.[3]

-

Reaction Completion: After the addition of the acid is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Turn off the stirrer and allow the layers to separate.

-

Carefully transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Caption: Experimental Workflow for the Synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol [4] |

| Appearance | Colorless liquid |

| Boiling Point | 224 °C at 760 mmHg (Predicted)[5] |

| Density | 0.939 g/cm³ (Predicted)[5] |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.95 (d, 6H, -CH(CH₃)₂)

-

δ 1.50 (s, 3H, -C(OH)(CH₃)CN)

-

δ 1.70-1.85 (m, 3H, -CH₂-CH(CH₃)₂)

-

δ 2.50 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 23.0 (-CH(CH₃)₂)

-

δ 24.5 (-CH(CH₃)₂)

-

δ 25.0 (-C(OH)(CH₃)CN)

-

δ 50.0 (-CH₂-)

-

δ 70.0 (-C(OH)CN)

-

δ 121.0 (-CN)

-

-

IR (neat, cm⁻¹):

-

3400 (br, O-H stretch)

-

2960 (C-H stretch)

-

2240 (C≡N stretch, weak)

-

1370 (C-H bend)

-

1150 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 127 (M⁺)

-

m/z 112 (M⁺ - CH₃)

-

m/z 84 (M⁺ - C₃H₇)

-

m/z 70 (M⁺ - C₄H₉)

-

Safety and Hazard Management

The synthesis of this compound involves the use of highly hazardous materials, and strict adherence to safety protocols is paramount.

-

Cyanide Hazards: Sodium cyanide is a potent poison that can be fatal if swallowed, inhaled, or absorbed through the skin.[6] Hydrogen cyanide is a highly toxic and flammable gas.[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.[1] Double gloving is recommended.[7]

-

Engineering Controls: All manipulations involving sodium cyanide and the reaction itself must be conducted in a certified chemical fume hood.[2][6]

-

Waste Disposal: All cyanide-containing waste must be quenched with a bleach solution and disposed of as hazardous waste according to institutional guidelines.

-

Emergency Procedures: In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[1] Ensure that a cyanide antidote kit is accessible and that personnel are trained in its use. Never work alone when handling cyanides.[6]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can safely and efficiently produce this valuable synthetic intermediate. The information presented herein is intended to empower scientists in their research and development endeavors, fostering a culture of safety and scientific rigor.

References

- Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles.

- University of Illinois. (2014, March 24). Cyanides - Division of Research Safety.

- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

- University of Wisconsin-Madison. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.

- PubChem. This compound.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4131-68-4(Pentanenitrile,2-hydroxy-2,4-dimethyl-) | Kuujia.com [kuujia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. savemyexams.com [savemyexams.com]

2-Hydroxy-2,4-dimethylpentanenitrile molecular structure and weight

An In-Depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanenitrile: Molecular Structure, Weight, and Characterization

Introduction

This compound, also known by synonyms such as 2-Hydroxy-2,4-dimethylvaleronitrile or Methyl isobutyl ketone cyanohydrin, is an alpha-hydroxynitrile (commonly known as a cyanohydrin).[1][2][3][4] This bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom, serves as a versatile intermediate in organic synthesis. Its structure is derived from the nucleophilic addition of a cyanide anion to the carbonyl carbon of methyl isobutyl ketone (4-methyl-2-pentanone).[5][6] This guide provides a detailed technical overview of its molecular structure, molecular weight, and the core analytical methodologies employed for its characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Stereochemistry

The fundamental identity of a molecule is defined by the spatial arrangement of its constituent atoms. For this compound, this arrangement imparts specific chemical reactivity and physical properties.

Systematic Nomenclature and Formula

The compound is systematically named according to IUPAC nomenclature, which precisely describes its structure.[2]

-

Parent Chain: The longest carbon chain containing the principal functional group (the nitrile) has five carbons, hence the root name "-pentanenitrile."

-

Functional Groups: A hydroxyl group (-OH) is located at the second carbon (C2), and the nitrile group (-C≡N) defines C1, though the C1 numbering is implicit in the nitrile suffix.

-

Substituents: Two methyl groups (-CH₃) are present, one at the second carbon (C2) and another at the fourth carbon (C4).

This construction leads to the IUPAC name This compound .[2] The molecular formula for this compound is C₇H₁₃NO .[1][2][4][7]

Structural Representation and Chirality

The carbon atom at the C2 position is bonded to four different groups: a hydroxyl group, a nitrile group, a methyl group, and an isobutyl group (-CH₂CH(CH₃)₂). Consequently, C2 is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (S)-2-hydroxy-2,4-dimethylpentanenitrile and (R)-2-hydroxy-2,4-dimethylpentanenitrile.[7][8] The standard laboratory synthesis from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers).

Caption: 2D molecular structure of this compound.

Molecular Weight and Physicochemical Properties

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical identification. The properties listed below are essential for handling, purification, and characterization procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO | [1][2][3] |

| Average Molecular Weight | 127.18 g/mol | [1][2][3] |

| Monoisotopic Mass | 127.099714038 Da | [2] |

| CAS Number | 4131-68-4 | [1][2][3][4] |

| Density | ~0.939 g/cm³ | [4][5] |

| Boiling Point | 224 °C at 760 mmHg | [4][5] |

| Flash Point | 89.3 °C | [4][5] |

| SMILES | CC(C)CC(C)(C#N)O | [2] |

| InChIKey | DWZKXPAWEWMLEJ-UHFFFAOYSA-N | [1][2] |

Synthesis and Analytical Workflows

The integrity of any research relies on verifiable protocols. This section details the synthesis and subsequent analytical validation of this compound.

Core Synthesis: Cyanohydrin Formation

The compound is synthesized via the cyanohydrin reaction, a nucleophilic addition of a cyanide source to a ketone.[9] The causality of this choice is its high efficiency and directness in forming the α-hydroxynitrile structure from readily available precursors.[5]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared in a fume hood with appropriate safety precautions.

-

Reaction Setup: 4-Methyl-2-pentanone is added to a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Nucleophilic Addition: The cyanide solution is added dropwise to the cooled ketone with vigorous stirring. The pH is maintained slightly acidic by the concurrent slow addition of an acid (e.g., sulfuric acid) to generate HCN in situ, which then adds across the carbonyl. The reaction is typically monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is carefully neutralized. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.[9]

Analytical Characterization: Structure and Weight Verification

Validation of the molecular structure and weight is paramount. A combination of mass spectrometry and spectroscopic methods provides a self-validating system.

Mass Spectrometry for Molecular Weight Confirmation

-

Principle: Mass spectrometry (MS) ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This technique provides a direct measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, confirming the elemental composition.

-

Methodology:

-

A dilute solution of the purified product is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

-

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton (approx. 128.1). Adducts with other cations like sodium [M+Na]⁺ may also be observed.[8]

-

The observed monoisotopic mass is compared to the theoretical exact mass (127.0997 Da) to confirm the molecular formula C₇H₁₃NO.

-

Spectroscopic Analysis for Structural Elucidation

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The expected spectrum for this compound would show a strong, broad absorption band around 3400 cm⁻¹ (O-H stretch) and a sharp, medium-intensity absorption around 2240 cm⁻¹ (C≡N stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms, confirming the presence of the isobutyl group, the C2-methyl group, and the hydroxyl proton.

-

¹³C NMR: Reveals the number of unique carbon atoms. Key signals would confirm the nitrile carbon (~120 ppm), the quaternary carbon C2 bearing the hydroxyl group (~70 ppm), and the distinct alkyl carbons.

-

Conclusion

This compound is a chiral α-hydroxynitrile with a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol .[1][2] Its structure, defined by a pentanenitrile backbone with hydroxyl and methyl substituents at C2 and a methyl group at C4, is reliably synthesized via the cyanohydrin reaction.[2][5][6] A rigorous analytical workflow employing mass spectrometry for molecular weight confirmation and spectroscopic techniques (IR, NMR) for structural validation is essential to ensure the identity and purity of this important chemical intermediate.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Université du Luxembourg. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). PubChemLite.

- 2a biotech. (n.d.). (S)-2-hydroxy-2,4-dimethyl-Pentanenitrile.

- Chemsrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile.

- Chegg.com. (2020). Solved Consider the two-step synthesis of....

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C7H13NO | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-hydroxy-2,4-dimethylvaleronitrile | 4131-68-4 [chemnet.com]

- 5. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc [chemsrc.com]

- 6. chegg.com [chegg.com]

- 7. Page loading... [wap.guidechem.com]

- 8. PubChemLite - (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (S)-2-hydroxy-2,4-dimethyl-pentanenitrile: Structural Insights for Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and physicochemical properties of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, a chiral cyanohydrin of interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's structural elucidation, stereochemistry, and foundational concepts relevant to its synthesis and characterization, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Chiral Cyanohydrins in Medicinal Chemistry

Chiral cyanohydrins are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Their inherent bifunctionality, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations into valuable intermediates such as α-hydroxy acids, β-amino alcohols, and various heterocyclic scaffolds.[1] The stereochemistry of these molecules is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, with its defined stereocenter, represents a specific chiral building block with potential applications in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(S)-2-hydroxy-2,4-dimethyl-pentanenitrile is a chiral aliphatic cyanohydrin. Its structure is characterized by a pentanenitrile backbone with a hydroxyl group and a methyl group attached to the stereogenic center at the C2 position, and two methyl groups at the C4 position.

Structural Identifiers and Properties

A summary of the key identifiers and physicochemical properties for (S)-2-hydroxy-2,4-dimethyl-pentanenitrile is presented in the table below. These data are crucial for substance identification, characterization, and modeling.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (2S)-2-hydroxy-2,4-dimethylpentanenitrile | [3] |

| CAS Number | 174849-23-1 | [4] |

| Molecular Formula | C₇H₁₃NO | [4][5] |

| Molecular Weight | 127.187 g/mol | [4] |

| Canonical SMILES | CC(C)C(C#N)O | [3] |

| InChI | InChI=1S/C7H13NO/c1-6(2)4-7(3,9)5-8/h6,9H,4H2,1-3H3/t7-/m0/s1 | [3] |

| InChIKey | DWZKXPAWEWMLEJ-ZETCQYMHSA-N | [3] |

| Predicted XlogP | 1.2 | [3] |

| Topological Polar Surface Area | 44.02 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Spectroscopic Characterization (Predicted Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for (S)-2-hydroxy-2,4-dimethyl-pentanenitrile offer a theoretical framework for spectral analysis.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

-

-OH Proton: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

-CH₂- Protons (C3): A multiplet due to coupling with the adjacent methine proton.

-

-CH- Proton (C4): A multiplet resulting from coupling with the adjacent methyl and methylene protons.

-

-CH₃ Protons (C2-methyl): A singlet, as there are no adjacent protons to couple with.

-

-CH₃ Protons (C4-methyls): A doublet, due to coupling with the C4 methine proton.

Predicted ¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

-

C≡N (C1): Expected to appear in the downfield region typical for nitriles.

-

C-OH (C2): The quaternary carbon bearing the hydroxyl and methyl groups.

-

-CH₂- (C3): The methylene carbon.

-

-CH- (C4): The methine carbon.

-

-CH₃ (C2-methyl): The methyl group attached to the stereocenter.

-

-CH₃ (C4-methyls): The two equivalent methyl groups at the C4 position.[6]

-

-CH₃ (C5): One of the terminal methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile would be characterized by absorption bands corresponding to its key functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

-

C≡N Stretch: A sharp, medium-intensity band around 2200-2260 cm⁻¹, indicative of the nitrile group.

-

C-O Stretch: A band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, the molecular ion peak [M]⁺ would be expected at m/z 127. Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺), the isobutyl group ([M-57]⁺), and potentially the elimination of water from the molecular ion.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cyanohydrins is a well-established field in organic chemistry.[7] The primary route involves the addition of a cyanide source to a prochiral ketone, in this case, 4-methyl-2-pentanone.[8] Achieving high enantioselectivity is the critical challenge.

Caption: General workflow for the enantioselective synthesis of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile.

Enzymatic Synthesis: A Green Chemistry Approach

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones.[1] The use of an (S)-selective HNL would be the preferred method for the synthesis of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, offering high enantiomeric excess under mild reaction conditions.

Exemplary Experimental Protocol for Enzymatic Synthesis:

-

Enzyme Preparation: An appropriate (S)-selective HNL is immobilized on a solid support to facilitate reuse and improve stability.

-

Reaction Setup: The prochiral ketone, 4-methyl-2-pentanone, is dissolved in a suitable organic solvent (e.g., diisopropyl ether) to create a biphasic system with an aqueous buffer at an optimal pH for the enzyme (typically slightly acidic to suppress the non-enzymatic racemic reaction).

-

Cyanide Addition: A cyanide source, such as a solution of hydrogen cyanide in the organic solvent or in situ generation, is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 4 °C to room temperature) and monitored for conversion and enantiomeric excess using chiral HPLC or GC.[9]

-

Work-up and Purification: Upon completion, the enzyme is filtered off. The organic phase is separated, washed, and dried. The solvent is evaporated, and the crude product is purified by column chromatography or distillation.

Chiral Lewis Acid Catalysis

Alternatively, chiral Lewis acid complexes can be employed to catalyze the enantioselective addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the ketone. This method offers a complementary approach to enzymatic synthesis.

Analytical Methodologies for Chiral Purity Determination

Ensuring the enantiomeric purity of the final product is critical in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Generalized Chiral HPLC Protocol:

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of cyanohydrins.[10]

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the two enantiomers.[10][11] For acidic or basic analytes, additives like trifluoroacetic acid or diethylamine may be required.[10]

-

Detection: A UV detector is commonly used for detection.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Workflow for the chiral analysis of 2-hydroxy-2,4-dimethyl-pentanenitrile using HPLC.

Biological Significance and Potential Applications in Drug Development

While specific biological activity data for (S)-2-hydroxy-2,4-dimethyl-pentanenitrile is not extensively documented, the broader class of aliphatic cyanohydrins has been investigated for various biological activities, including insecticidal properties.[3] In the context of drug development, the primary value of this molecule lies in its role as a chiral precursor. The nitrile group can serve as a bioisostere for other functional groups, such as hydroxyl or carboxyl groups, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate.[2]

The nitrile functionality is present in numerous approved pharmaceuticals, highlighting its acceptance in medicinal chemistry.[2] The conversion of the nitrile and hydroxyl groups of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile into other functionalities opens up a vast chemical space for the synthesis of novel drug-like molecules.

Safety and Handling Considerations

Cyanohydrins are known to be toxic as they can release hydrogen cyanide, a potent respiratory inhibitor.[12] The stability of cyanohydrins is pH-dependent, with decomposition being more facile under basic conditions. Therefore, handling of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile and its synthetic precursors requires strict adherence to safety protocols in a well-ventilated fume hood, with appropriate personal protective equipment. All waste materials should be quenched and disposed of according to institutional and regulatory guidelines for cyanide-containing compounds.

Conclusion

(S)-2-hydroxy-2,4-dimethyl-pentanenitrile is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its structural and physicochemical properties, predicted spectroscopic data, and established methodologies for its enantioselective synthesis and analysis. A thorough understanding of these fundamental aspects is crucial for researchers and drug development professionals seeking to leverage this and similar chiral cyanohydrins in the design and synthesis of next-generation therapeutics. Further experimental investigation into the specific biological activities and toxicological profile of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6158-6175. [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, C., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

- Nagoya University. (2016, February 22). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. Retrieved from www.sciencedaily.com/releases/2016/02/160222123533.htm

- PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).

- PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanenitrile.

- Li, G., Wang, Y., Zhang, J., & Li, B. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of analytical toxicology, 40(5), 404–408. [Link]

- Dadashipour, M., & Asano, Y. (2011). Optimized methods for the preparation of ( S)-2-hydroxy-2-phenylpropanenitrile exploiting ( R)-oxynitrilase in almond meal. Applied microbiology and biotechnology, 91(3), 599–607. [Link]

- Atanasova, M., Tsvetkova, D., Zlatkov, A., & Peikov, P. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84. [Link]

- Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.

- Wikipedia. (n.d.). Cyanohydrin reaction.

- ChemSrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.

- Said, R., & Chankvetadze, B. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane.

Sources

- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H13NO | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 8. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Hazards of 2-Hydroxy-2,4-dimethylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Hydroxy-2,4-dimethylpentanenitrile, also known as methyl isobutyl ketone cyanohydrin, is an aliphatic cyanohydrin.[1][2] Its chemical identity is crucial for understanding its reactivity and potential hazards.

Chemical Identity:

-

IUPAC Name: this compound[1]

-

Structure:

This compound is primarily used as a chemical intermediate in organic synthesis. As with any cyanohydrin, its handling requires a deep understanding of its potential for decomposition and the associated toxicological risks. This guide provides a framework for its safe use, grounded in an analysis of its chemical nature, as explicit toxicological data for this specific compound is limited.

Section 1: Core Hazard Analysis - The Cyanohydrin Equilibrium

The most significant hazard associated with this compound stems from its nature as a cyanohydrin. Cyanohydrins exist in a reversible equilibrium with their corresponding ketone/aldehyde and hydrogen cyanide (HCN).[3][4] For this compound, the equilibrium is with 4-methyl-2-pentanone and hydrogen cyanide.[5]

Key Hazard: The principal danger of cyanohydrins is their potential to decompose, releasing highly toxic and volatile hydrogen cyanide (HCN) gas.[3][6] This decomposition can be accelerated by:

Fatal intoxications have been reported from other cyanohydrins due to this decomposition pathway.[3][6][10] Therefore, all safety protocols must be designed around the primary goal of preventing the release of HCN.

Section 2: Hazard Identification and Classification

Inferred Hazard Classification:

| Hazard Class | Inferred Classification & Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1/2 (Fatal if swallowed, in contact with skin, or if inhaled). This is inferred due to the potential for rapid decomposition to hydrogen cyanide, a substance with extremely high acute toxicity.[7][12] All routes of exposure should be considered critical. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation). Many organic nitriles and related compounds can cause skin irritation.[13] |

| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation). Direct contact with the liquid or its vapors could cause severe irritation. |

| Physical Hazards | Combustible Liquid. The reported flash point is 89.3°C, indicating it will burn but requires a source of ignition and preheating.[5] |

This classification is inferred for safety planning. The user must treat the substance with the caution appropriate for a highly toxic material until validated toxicological data becomes available.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the severe potential hazards, stringent exposure controls are mandatory. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

3.1 Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors or any released HCN.[12][13][14]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2 Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Use of chemical-resistant gloves is required. Double-gloving with nitrile gloves or using thicker butyl rubber gloves provides enhanced protection.[13][14] Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

-

Eye Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles where there is a risk of splashing.[15]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[12] Consider a chemically resistant apron for larger-scale work.

-

Respiratory Protection: Not typically required when work is conducted within a certified fume hood. For emergency situations or spill cleanup outside of a hood, a self-contained breathing apparatus (SCBA) is necessary.

Caption: PPE selection workflow based on the task being performed.

Section 4: Safe Handling, Storage, and Experimental Protocols

4.1 Storage Requirements Proper storage is critical to maintain the stability of the compound and prevent accidental HCN release.

-

Store in a cool, dry, well-ventilated, and secure area.[2]

-

Containers must be tightly sealed.

-

Crucially, store separately and away from acids, bases, and oxidizing agents.[12][14] A dedicated, labeled secondary container is recommended.[15]

4.2 Protocol: Safe Handling for a Synthetic Reaction

This protocol outlines the essential steps for using the compound as a reagent.

-

Preparation:

-

Pre-Reaction Setup (Inside Fume Hood):

-

Don all required PPE (double nitrile gloves, safety goggles, lab coat).

-

Place absorbent, plastic-backed pads on the fume hood surface to contain minor drips.

-

Assemble clean, dry glassware for the reaction. Ensure there are no residual basic or acidic contaminants.

-

-

Reagent Transfer:

-

Transfer the required amount of this compound via syringe or cannula. Avoid pouring if possible to minimize vapor release and splashing.

-

If weighing, do so in a tared, sealed container within the fume hood.[12]

-

-

Reaction Execution:

-

Maintain the reaction under inert atmosphere if required by the chemistry.

-

Keep the reaction temperature controlled. Avoid excessive heating which can promote decomposition.[7]

-

-

Work-up and Quenching:

-

Be extremely cautious during quenching. Avoid adding strong bases or acids directly to the reaction mixture containing the cyanohydrin.

-

Any aqueous waste generated will likely contain cyanide and must be treated as hazardous waste.

-

-

Decontamination:

-

Decontaminate all glassware and surfaces. A common procedure involves rinsing with a freshly prepared 10% bleach solution followed by a thorough water rinse, all performed within the fume hood.[13]

-

Dispose of all contaminated disposables (gloves, pads, syringes) as solid hazardous cyanide waste.[13]

-

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

5.1 First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. Call emergency services (911) and inform them of potential cyanide poisoning.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2 Spill Response Protocol

-

Small Spill (inside a fume hood):

-

If trained and equipped, you may clean it up. Alert others in the lab.

-

Wear appropriate PPE, including a respirator if necessary.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[12]

-

Decontaminate the area with a 10% bleach solution, followed by a water rinse.

-

-

Large Spill or Any Spill Outside a Fume Hood:

-

Evacuate the area immediately.

-

Alert others and activate the emergency alarm.

-

Close the laboratory doors and prevent entry.

-

Call emergency services and the institution's environmental health and safety (EHS) office from a safe location.[15] Provide the chemical name and location of the spill.

-

Caption: A logical workflow for assessing and mitigating chemical hazards.

Section 6: Physical and Toxicological Data Summary

6.1 Physical & Chemical Properties

| Property | Value | Source |

| Molecular Weight | 127.18 g/mol | [1][2][5] |

| Boiling Point | 224 °C @ 760 mmHg | [5] |

| Flash Point | 89.3 °C | [5] |

| Density | 0.939 g/cm³ | [5] |

| Appearance | Colorless to yellowish liquid | [7] |

6.2 Toxicological Information Specific toxicological data (e.g., LD50, LC50) for this compound are not available in the reviewed literature. However, the toxicity is expected to be dominated by its decomposition product, hydrogen cyanide.

-

Mechanism of Toxicity: The toxicity of cyanides is due to the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, which halts cellular respiration.[12] This leads to cytotoxic hypoxia.

-

Symptoms of Exposure: Early symptoms of cyanide exposure can include weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[12][15] Severe exposure leads to collapse, convulsions, and death within minutes.[12]

References

- National Center for Biotechnology Information (NCBI). (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels.

- Google Patents. (2009). US7582790B2 - Process for chemical reactions involving cyanohydrins.

- Zhang, Q., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 403-407.

- Chemsrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.

- University of Illinois Division of Research Safety. (2014). Cyanides.

- OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).

- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.

- ResearchGate. (2016). Two Fatal Intoxications with Cyanohydrins.

- European Chemicals Agency (ECHA). (n.d.). Substance Information.

- European Chemicals Agency (ECHA). (n.d.). Substance Information.

- LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

- National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database.

- PubMed. (2016). Two Fatal Intoxications with Cyanohydrins.

- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.

- European Chemicals Agency (ECHA). (n.d.). Substance Information.

Sources

- 1. This compound | C7H13NO | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scispace.com [scispace.com]

- 4. orgosolver.com [orgosolver.com]